5,10,15,20-Tetrakis(3,5-bis(tert-butyl)phenyl)porphyrin
CAS No.:
Cat. No.: VC20137660
Molecular Formula: C76H94N4
Molecular Weight: 1063.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C76H94N4 |
|---|---|
| Molecular Weight | 1063.6 g/mol |
| IUPAC Name | 5,10,15,20-tetrakis(3,5-ditert-butylphenyl)-21,23-dihydroporphyrin |
| Standard InChI | InChI=1S/C76H94N4/c1-69(2,3)49-33-45(34-50(41-49)70(4,5)6)65-57-25-27-59(77-57)66(46-35-51(71(7,8)9)42-52(36-46)72(10,11)12)61-29-31-63(79-61)68(48-39-55(75(19,20)21)44-56(40-48)76(22,23)24)64-32-30-62(80-64)67(60-28-26-58(65)78-60)47-37-53(73(13,14)15)43-54(38-47)74(16,17)18/h25-44,77,80H,1-24H3 |
| Standard InChI Key | QDJDXOLMFCSORQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C=C4)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)N3)C(C)(C)C |
Introduction
Molecular Architecture and Synthetic Considerations
Structural Characterization
TBP’s molecular architecture consists of a porphyrin core—a planar, conjugated macrocycle comprising four pyrrole subunits linked by methine bridges—substituted at the 5, 10, 15, and 20 positions with 3,5-bis(tert-butyl)phenyl groups. The tert-butyl substituents, positioned meta to the porphyrin attachment point, create a sterically shielded environment around the macrocycle. This shielding effect is evident in the compound’s crystallographic data and computational models, which suggest a distorted saddle-shaped conformation due to steric repulsion between adjacent tert-butyl groups .
The IUPAC name, 5,10,15,20-tetrakis(3,5-ditert-butylphenyl)-21,23-dihydroporphyrin, reflects its substitution pattern and hydrogenation state. Key identifiers include the Standard InChIKey QDJDXOLMFCSORQ-UHFFFAOYSA-N and the canonical SMILES string CC(C)(C)C1=CC(=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C), which encode its three-dimensional structure .
Table 1: Molecular Properties of TBP
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 1063.6 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | 5,10,15,20-tetrakis(3,5-ditert-butylphenyl)-21,23-dihydroporphyrin |
| Topological Polar Surface Area | 58.4 Ų |
Synthetic Pathways
Spectroscopic and Photophysical Properties
Absorption and Emission Spectroscopy
TBP exhibits characteristic porphyrin absorption features, including a intense Soret band ( transition) near 420–430 nm and weaker Q bands in the 500–650 nm range . These transitions arise from the conjugated macrocycle’s electronic structure. The tert-butyl substituents minimally perturb the absorption profile compared to simpler tetraphenylporphyrins, indicating that steric effects dominate over electronic modulation.
Fluorescence studies reveal emission maxima at 650–670 nm when excited at the Soret band . Time-resolved fluorescence measurements in octadecylamine (ODA) Langmuir-Blodgett films demonstrate biexponential decay kinetics, with lifetimes of 9 ns (monomeric species) and 4 ns (dimers) . This contrasts sharply with unshielded porphyrins like 5,10,15,20-tetra(p-tolyl)porphyrin (TTP), which exhibit severe aggregation and sub-nanosecond lifetimes due to π-π stacking .
Table 2: Photophysical Data for TBP in ODA Films
| Property | Value |
|---|---|
| Soret Band () | ~424 nm |
| Fluorescence | 650 nm |
| Lifetime Component 1 | 9 ns (monomers) |
| Lifetime Component 2 | 4 ns (dimers) |
| Quantum Yield () | 0.11 (estimated) |
Aggregation Behavior
The tert-butyl groups in TBP play a critical role in suppressing aggregation. In mixed monolayers with ODA, TBP adopts two distinct configurations:
-
Monomeric Orientation: Porphyrin macrocycles align perpendicular to the film plane, maximizing contact with the hydrophobic ODA matrix.
-
Face-to-Face Dimers: Parallel stacking of macrocycles, stabilized by van der Waals interactions, occurs at higher TBP concentrations (>1:4 TBP:ODA) .
This controlled aggregation enables fine-tuning of optoelectronic properties for device applications.
Applications in Advanced Materials
Langmuir-Blodgett Films
TBP’s compatibility with Langmuir-Blodgett techniques facilitates the fabrication of ordered thin films for molecular electronics. Studies demonstrate that TBP-ODA monolayers retain porphyrin’s photochemical activity while minimizing quenching effects . These films serve as model systems for studying electron transfer processes in photovoltaic devices and sensors.
Molecular Electronics
Recent breakthroughs in single-molecule junction studies highlight TBP’s potential as a conductive element. The compound’s rigid structure and tert-butyl insulation enable stable electron transport across gold electrodes, with conductance values comparable to benchmark molecular wires . This positions TBP as a candidate for next-generation nanoscale circuits.
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